molecular formula C8H12N2O2 B13015526 (2,6-Dimethoxypyridin-4-yl)methanamine

(2,6-Dimethoxypyridin-4-yl)methanamine

Cat. No.: B13015526
M. Wt: 168.19 g/mol
InChI Key: RSBBLXCLTNDPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring methoxy groups at the 2 and 6 positions and an amine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxypyridin-4-yl)methanamine typically involves multiple steps. One common method includes the following steps :

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is passed through to carry out the addition reaction.

    Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide to carry out the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is passed through to carry out the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to the product from the cyclization reaction to carry out the methoxylation reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for larger scales. These methods focus on improving yield, reducing waste, and ensuring safety. For example, using non-toxic reagents and optimizing reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(2,6-Dimethoxypyridin-4-yl)methanamine has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxypyridin-4-yl)methanamine involves its interaction with various molecular targets and pathways . For example, it can inhibit certain enzymes or interact with DNA to exert its effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethoxypyridin-4-yl)methanamine is unique due to the specific positioning of its methoxy and amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

(2,6-Dimethoxypyridin-4-yl)methanamine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two methoxy groups at the 2 and 6 positions and an amine group at the 4 position. This unique arrangement is thought to influence its reactivity and interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction : Studies suggest it may interact with neurotransmitter receptors, potentially influencing pathways related to cancer progression .

Case Studies

  • Antitumor Effects : In a study involving various cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The compound induced apoptosis as evidenced by increased Annexin V staining in treated cells.
  • Antimicrobial Efficacy : Another study reported that the compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds was conducted:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, receptor interaction
1-(3,4-Dimethoxypyridin-2-yl)methanamineModerateHighReceptor binding
Hexamethylene amiloride derivativesHighLowuPA inhibition

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2,6-dimethoxypyridin-4-yl)methanamine

InChI

InChI=1S/C8H12N2O2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5,9H2,1-2H3

InChI Key

RSBBLXCLTNDPLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)OC)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.